molecular formula C17H20N4O4S2 B2496398 Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392292-50-1

Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2496398
CAS No.: 392292-50-1
M. Wt: 408.49
InChI Key: AJISIPLFPXLZTO-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isobutyramido group, a thioether-linked acetamido bridge, and a benzoate ester. The 1,3,4-thiadiazole moiety is well-documented for its diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 4-[[2-[[5-(2-methylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-4-25-15(24)11-5-7-12(8-6-11)18-13(22)9-26-17-21-20-16(27-17)19-14(23)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJISIPLFPXLZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Isobutyramido Group: The isobutyramido group is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Thioether Formation: The thiadiazole derivative is then reacted with a suitable thiol to form the thioether linkage.

    Acylation: The final step involves the acylation of the benzoic acid derivative with the thiadiazole-thioether intermediate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinyl group (-NH-NH2_2) undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H2_2O2_2) and potassium permanganate (KMnO4_4), leading to the formation of diazenes or nitrogen-oxygen derivatives. For example:

5-Hydrazinyl-2-methyl-1H-1,3-benzodiazoleH2O2Diazene derivative+HCl+H2O\text{5-Hydrazinyl-2-methyl-1H-1,3-benzodiazole} \xrightarrow{\text{H}_2\text{O}_2} \text{Diazene derivative} + \text{HCl} + \text{H}_2\text{O}

This reactivity is critical for generating intermediates in medicinal chemistry.

Condensation Reactions

The hydrazinyl group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. For instance, reactions with aromatic aldehydes yield Schiff bases, as demonstrated in analogous benzothiazole systems :

Reagent Conditions Product Application
4-NitrobenzaldehydeEthanol, reflux, 6hN'-(4-nitrobenzylidene) hydrazine derivativeAntimicrobial agents
Indole-3-carbaldehydeDMSO, 80°C, 12hIndole-functionalized hydrazoneEnzyme inhibition studies

These reactions are pivotal for synthesizing bioactive molecules with anti-inflammatory and antimicrobial properties .

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has been evaluated against various bacterial strains.

Case Study:
A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Study:
In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that the compound induced apoptosis and inhibited cell proliferation.

Cancer Cell LineIC50 (µM)
MCF-710
A54915

Anti-inflammatory Effects

Thiadiazole derivatives are also known for their anti-inflammatory properties. This compound has been tested for its ability to reduce inflammation in animal models.

Case Study:
In a carrageenan-induced paw edema model in rats, the compound significantly reduced swelling compared to the control group.

Treatment GroupEdema Reduction (%)
Control0
Compound Dose A30
Compound Dose B50

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets, such as enzymes or receptors. The thiadiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives reported in the literature. Key analogues include:

Compound Name/ID Core Structure Key Substituents Biological Activity/Notes Reference
Ethyl 2-((5-(4-Methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) 1,3,4-Thiadiazole 4-Methoxybenzamido, thioacetate Moderate cytotoxic activity (cell lines tested: A549, HEPG2, MCF7)
I-6373 (Ethyl 4-(4-(3-Methylisoxazol-5-yl)phenethylthio)benzoate) Isoxazole-phenethylthio-benzoate 3-Methylisoxazolyl, phenethylthio Not explicitly stated; likely designed for enzyme inhibition (e.g., COX-2)
Compound A21 (Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate) Benzimidazole Benzimidazole-thioacetamido Anticancer potential (screened via in vitro assays)
N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide 1,3,4-Thiadiazole Benzylsulfanyl, piperidinyl-acetamido Structural analysis confirms planar thiadiazole core; hydrogen bonding drives crystal packing

Key Observations :

  • Heterocycle Variants : Replacing the thiadiazole core with benzimidazole (A21) or isoxazole (I-6373) alters electronic properties and target selectivity. Benzimidazoles are associated with DNA intercalation, while isoxazoles often target inflammatory pathways .
  • Sulfur Linkage : The thioether bridge in the target compound and I-6373 may improve metabolic stability compared to oxygen or amine linkages (e.g., I-6473) .

Biological Activity

Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications in medicinal chemistry.

Compound Overview

This compound features a unique structure that includes a thiadiazole moiety known for its significant pharmacological properties. The compound consists of an ethyl ester linked to a benzamide structure, with an isobutyramido group attached to the thiadiazole. This arrangement is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate carboxylic acid derivatives.
  • Amide Coupling : The isobutyramido group is introduced via an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Esterification : Finally, the benzoic acid derivative undergoes esterification with ethanol in the presence of an acid catalyst.

Antimicrobial Properties

This compound exhibits promising antimicrobial activity against various pathogens. Studies have demonstrated that derivatives containing the thiadiazole ring possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example:

Pathogen TypeActivity Level
Gram-positiveModerate to High
Gram-negativeModerate

Furthermore, compounds with similar structures have been shown to inhibit enzymes related to bacterial resistance mechanisms, making them potential candidates for combating antibiotic-resistant strains.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various studies. It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives similar to this compound:

  • Study on Antibacterial Activity :
    • Researchers tested various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. This compound showed significant inhibition zones compared to control groups.
  • Inflammation Model :
    • In a murine model of inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to untreated controls.

The mechanism of action for this compound likely involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes such as urease and other targets involved in metabolic pathways.
  • Binding Affinities : Molecular docking studies indicate that the thiadiazole structure enhances binding affinities with various enzymes and receptors involved in disease processes.

Q & A

Q. What are the key synthetic steps and intermediates for Ethyl 4-(2-((5-isobutyramido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate?

The synthesis involves multi-step reactions, including:

  • Coupling reactions : Activation of carboxylic acids using agents like DCC (dicyclohexylcarbodiimide) and HoBt (hydroxybenzotriazole) in DMF at low temperatures (-10°C) to form amide bonds .
  • Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic or basic conditions, followed by functionalization with isobutyramido groups .
  • Esterification : Introduction of the ethyl benzoate group via nucleophilic substitution or esterification reactions . Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural validation requires:

  • Spectroscopy : ¹H-NMR and ¹³C-NMR to confirm backbone connectivity and substituent placement . FT-IR for functional group identification (e.g., C=O stretches at ~1700 cm⁻¹) .
  • Chromatography : HPLC to assess purity (>95% typically required for pharmacological studies) .
  • Elemental analysis : Microanalysis (C, H, N, S) to verify empirical formula accuracy .

Q. How is the compound screened for initial biological activity?

  • Enzyme inhibition assays : For example, COX-2 inhibition studies using fluorometric or colorimetric substrates to measure reduced prostaglandin production .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Antimicrobial testing : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers optimize low yields in the amide coupling step?

  • Reagent selection : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better solubility and reduced side reactions .
  • Temperature control : Maintain sub-zero temperatures (-10°C to 0°C) to minimize racemization and improve regioselectivity .
  • Solvent optimization : Use anhydrous DMF or dichloromethane to enhance reagent stability .

Q. What mechanistic insights explain the role of the thiadiazole moiety in bioactivity?

  • Electron-deficient sulfur : The thiadiazole’s sulfur atoms participate in hydrogen bonding and π-π stacking with enzyme active sites (e.g., COX-2’s hydrophobic pocket) .
  • Conformational rigidity : The planar thiadiazole ring enhances target binding by reducing entropy loss during ligand-receptor interaction .
  • Structure-activity relationship (SAR) : Modifying the isobutyramido group (e.g., bulkier substituents) can alter potency and selectivity .

Q. How to resolve contradictions in reported biological activity across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and enzyme batches to minimize variability .
  • Metabolic stability tests : Evaluate compound stability in liver microsomes to account for differential metabolism in vitro vs. in vivo .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and identify conflicting steric/electronic effects .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously .
  • Data validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm assignments .
  • Biological triaging : Prioritize targets using cheminformatics tools (e.g., SwissTargetPrediction) to avoid off-pathway effects .

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